Product packaging for hemoglobin raffimer(Cat. No.:CAS No. 197462-97-8)

hemoglobin raffimer

Cat. No.: B1180732
CAS No.: 197462-97-8
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Description

Hemoglobin raffimer is a purified, polymerized, human hemoglobin-based oxygen carrier (HBOC) developed for research in transfusion medicine and oxygen therapeutics . It is manufactured from human hemoglobin that is cross-linked using o-raffinose, which forms stable hemoglobin tetramers and further polymerizes them into molecules ranging from 128 to 600 kDa . This cross-linking strategy prevents the rapid dissociation of the hemoglobin tetramer into dimers, thereby extending its intravascular half-life to approximately 24 hours and reducing the risk of renal toxicity . The final product is a mixture of about 40% stabilized 64-kDa tetramers and 55% higher molecular weight polymers, formulated as a 10 g/dL solution . Its oxygen affinity is decreased, with a reported P50 of 39 mmHg, which may facilitate oxygen off-loading to tissues . Preclinical and clinical research has explored the efficacy of this compound in reducing or eliminating the need for allogeneic red blood cell transfusions, particularly in models of cardiac surgery and acute anemia . Studies have shown it can support oxygen delivery and reduce transfusion requirements . Researchers should note that reported adverse effects in clinical trials included transient hypertension, jaundice, discoloration of urine, and elevated levels of pancreatic and liver enzymes . Development of this compound (also known historically as HemoLink™) has been suspended . This product is presented for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

197462-97-8

Molecular Formula

C8H7NO2

Synonyms

hemoglobin raffimer

Origin of Product

United States

Molecular Architecture and Design Principles of Hemoglobin Raffimer

Structural Modification via O-Raffinose Cross-Linking

Hemoglobin raffimer is a first-generation HBOC derived from human hemoglobin that has been chemically modified using periodate-oxidized raffinose (B1225341) (o-raffinose). This modification process involves a targeted cross-linking strategy that fundamentally alters the molecular structure of the hemoglobin molecule to enhance its suitability as a red blood cell substitute.

Intra- and Intermolecular Cross-Linking Methodologies

The core of this compound's design is the use of o-raffinose, a polyaldehyde created by the oxidation of the trisaccharide raffinose, to form covalent bonds with the hemoglobin protein. ingentaconnect.comusc.edu This reductive alkylation process targets available amino groups on the hemoglobin molecule, resulting in both internal and external linkages. nih.gov

Intramolecular Cross-Linking: A crucial modification occurs within the hemoglobin tetramer itself. O-raffinose forms a covalent cross-link between the two αβ dimers, specifically targeting amino groups within the 2,3-diphosphoglycerate (2,3-DPG) binding pocket. ingentaconnect.comnih.govtandfonline.com This internal bridge effectively locks the dimers together, creating a stable 64 kDa tetramer. ingentaconnect.com

Intermolecular Cross-Linking: Simultaneously, o-raffinose reacts with amino groups on the surface of these stabilized hemoglobin tetramers. usc.edunih.gov This action creates intermolecular bridges, linking multiple hemoglobin units together to form polymers. ingentaconnect.com The resulting product is a heterogeneous mixture of molecules with a wide range of molecular weights, from the stabilized 64 kDa tetramer up to oligomers of 500-600 kDa. ingentaconnect.commdpi.comnih.gov A typical preparation of this compound consists of approximately 40% stabilized tetramers and 60% polymers. ingentaconnect.comnih.gov

Rationale for Polymeric Structure Formation

Native hemoglobin, when removed from the protective environment of the red blood cell, rapidly dissociates into its constituent αβ dimers. mdpi.com These smaller dimers are readily filtered by the glomeruli in the kidneys, leading to a very short circulatory half-life and significant renal toxicity. usc.edu By polymerizing hemoglobin, the resulting larger molecules are too big to pass through the renal filtration system. researchgate.net This polymerization is expected to reduce extravasation from blood vessels, thereby minimizing interactions with nitric oxide in the subendothelial space and mitigating the hypertensive effects seen with earlier HBOCs. tandfonline.com The increased molecular weight also significantly prolongs the time the carrier remains in circulation, extending its therapeutic window. binasss.sa.crtandfonline.com

Table 1: Molecular Weight Distribution of this compound

ComponentMolecular Weight (kDa)Proportion in Final ProductReference
Hemoglobin Dimer32≤5% tandfonline.com
Stabilized Tetramer64~33-40% ingentaconnect.comnih.govtandfonline.com
Polymerized Oligomers (2-10 tetramers)128 - 600~60-63% ingentaconnect.comnih.govtandfonline.com
Large Oligomers≥600≤3% tandfonline.com

Stabilization Mechanisms of the Hemoglobin Tetramer

The cross-linking process does more than just increase molecular size; it fundamentally stabilizes the quaternary structure of the hemoglobin protein, which is essential for its function and safety outside the red blood cell.

Prevention of Subunit Dissociation

The principal mechanism of stabilization is the prevention of the hemoglobin tetramer's dissociation into αβ dimers. mdpi.combinasss.sa.cr The intramolecular covalent bond introduced by o-raffinose within the 2,3-DPG binding site acts as a permanent staple, holding the two dimers together. tandfonline.combinasss.sa.cr This chemical strategy is critical for preventing the renal toxicity associated with cell-free hemoglobin solutions. binasss.sa.cr

Furthermore, the cross-linking process with o-raffinose preferentially stabilizes the hemoglobin molecule in the deoxygenated, or tense (T-state), conformation. tandfonline.com This stabilization "locks" the protein in a low-oxygen-affinity state, which is a desirable characteristic for an oxygen carrier designed to efficiently release oxygen to tissues. tandfonline.comdntb.gov.ua This T-state stabilization results in a non-cooperative oxygen-binding curve, a distinct functional feature of this particular HBOC. tandfonline.com

Comparative Design Strategies Among Modified Hemoglobins (B146990)

The development of this compound using o-raffinose represents one of several strategies employed to create a safe and effective HBOC. Its design can be differentiated from other major approaches, such as polymerization with glutaraldehyde (B144438) and surface modification with polyethylene (B3416737) glycol (PEG).

Differentiation from Glutaraldehyde Polymerization and PEGylation

While both this compound and some other HBOCs are classified as "polymerized hemoglobin," the choice of cross-linking agent is a key differentiator.

Glutaraldehyde Polymerization: Glutaraldehyde is another agent used to create intermolecular cross-links between hemoglobin molecules. usc.edubinasss.sa.cr However, it is generally considered a non-specific cross-linking agent, reacting with various amino acids on the hemoglobin surface. binasss.sa.cr This can lead to a heterogeneous mixture of products with varying biological and chemical properties, which may contribute to toxicity. binasss.sa.cr In contrast, the o-raffinose method for producing this compound includes the specific intramolecular cross-link within the 2,3-DPG pocket in addition to surface polymerization. ingentaconnect.comnih.gov

PEGylation: This strategy involves covalently attaching strands of polyethylene glycol (PEG), a water-soluble polymer, to the surface of the hemoglobin molecule. mdpi.comgoogle.com The primary goal of PEGylation is to increase the hydrodynamic size of the hemoglobin to prevent renal clearance and to shield the molecule from the immune system. tandfonline.comvietnamjournal.ru This is fundamentally different from the direct polymerization of hemoglobin units seen in this compound. PEGylation can significantly alter the protein's functional properties; for instance, PEGylation under aerobic conditions can increase oxygen affinity and eliminate cooperativity, largely due to promoting tetramer dissociation into dimers which are then PEGylated. nih.gov Specific chemistries and reaction conditions are therefore critical in determining the final characteristics of a PEGylated hemoglobin. nih.govrsc.org

Each design strategy—o-raffinose polymerization, glutaraldehyde polymerization, and PEGylation—represents a distinct bioengineering approach to solving the challenges of creating a functional and safe acellular oxygen carrier. ingentaconnect.comnih.gov

Table 2: Comparison of Hemoglobin Modification Strategies

StrategyReagent/ModifierPrimary MechanismKey Structural OutcomeReference
This compoundo-Raffinose (oxidized sugar)Intra- and intermolecular cross-linkingPolymerized hemoglobin units with stabilized tetramers ingentaconnect.combinasss.sa.cr
Glutaraldehyde PolymerizationGlutaraldehydeNon-specific intermolecular cross-linkingPolymerized hemoglobin units binasss.sa.crinsp.mx
PEGylationPolyethylene Glycol (PEG)Surface conjugation of polymer chainsIncreased hydrodynamic size and surface shielding nih.govtandfonline.commdpi.com

Engineering for Enhanced Intravascular Persistence in Research Contexts

A primary goal in the design of hemoglobin-based oxygen carriers is to prolong their circulation time, a property known as intravascular persistence. For this compound, this is achieved through polymerization, which increases the molecular size of the compound, thereby reducing its rate of clearance from the bloodstream. binasss.sa.crmdpi.com Research studies in various animal models have demonstrated a direct correlation between the molecular weight of the this compound components and their circulatory half-life. tandfonline.commdpi.com

In a study using a rat model with isovolemic exchange transfusion, the pharmacokinetic differences among this compound fractions of varying molecular weights were investigated. mdpi.com The research found that the half-life of the components was prolonged as their molecular weight increased, with values ranging from 0.6 hours to 13 hours. mdpi.comresearchgate.net Another investigation in a rat model reported that while the total Hb-raffimer had a half-life of about 10 hours, the half-life of the 64 kDa fraction was 11 hours, the 128 kDa fraction was 25 hours, and the fraction greater than 128 kDa was 42 hours. mdpi.com

Further research in healthy beagle dogs subjected to a topload infusion provided more detailed insights into the intravascular persistence of this compound and its constituent parts. tandfonline.comnih.gov The mean circulating half-life of the total this compound product was determined to be 25.4 ± 3.9 hours. tandfonline.comnih.gov When the components were analyzed separately, a clear size-dependent persistence was observed. tandfonline.com

The key findings from the canine study are summarized below:

ComponentMolecular WeightMean Half-Life (T1/2)
Stabilized Tetramer~64 kDa11 ± 2 hours
Oligomeric Fraction>64 kDa35 ± 7 hours
Total Hb raffimer 64 kDa - 500 kDa 25.4 ± 3.9 hours
Data from studies conducted in dogs subjected to a topload infusion. tandfonline.comnih.gov

Biophysical Characterization and Ligand Binding Dynamics

The modification of hemoglobin with o-raffinose induces profound changes in its oxygen binding kinetics and allosteric transitions. These alterations are central to its potential function as an oxygen carrier.

Oxygen Equilibrium Curve Analysis

The oxygen equilibrium curve (OEC) for hemoglobin raffimer is markedly right-shifted compared to that of native hemoglobin A (HbA), indicating a significantly lower oxygen affinity. nih.gov This property is quantified by the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. For this compound, the P50 has been determined to be approximately 50.9 mmHg, a substantial increase from the P50 of native HbA, which is around 13.5 mmHg under similar experimental conditions. nih.gov Another study has reported a P50 value in the range of 30-40 mmHg for this compound. researchgate.net This reduced oxygen affinity is a direct consequence of the chemical modifications that lock the molecule in a low-affinity state. nih.gov

Table 1: Comparison of Oxygen Affinity (P50) between Hemoglobin A and this compound

Hemoglobin TypeP50 Value (mmHg)Oxygen Affinity
Hemoglobin A13.5 nih.govHigh
This compound50.9 nih.govLow
This compound30-40 researchgate.netLow

Cooperativity (Hill Coefficient) and Allosteric Modulation in Modified Hemoglobin

A defining feature of this compound is the complete absence of cooperativity in oxygen binding. nih.gov This is reflected in its Hill coefficient (n), which is a measure of the cooperative binding of ligands. For this compound, the Hill coefficient is 1. nih.govresearchgate.net In contrast, native hemoglobin exhibits significant cooperativity, with a Hill coefficient of approximately 2.6, giving its oxygen binding curve a characteristic sigmoidal shape. nih.gov The linear Hill plot obtained for this compound, even at 70% oxygenation, suggests that no major conformational change occurs upon oxygen binding. nih.gov This lack of cooperativity is a direct result of the cross-linking process which stabilizes the hemoglobin tetramer in a fixed conformation. nih.gov

Table 2: Cooperativity (Hill Coefficient) of Hemoglobin A and this compound

Hemoglobin TypeHill Coefficient (n)Cooperativity
Hemoglobin A2.6 nih.govYes (Sigmoidal OEC)
This compound1 nih.govresearchgate.netNo (Linear Hill Plot)

Interplay Between Tense (T) and Relaxed (R) Quaternary States

The structural basis for the altered oxygen binding properties of this compound lies in its quaternary structure. The o-raffinose cross-linking process locks the molecule in the T (tense) quaternary conformation. nih.govnih.govtheadl.com In native hemoglobin, the transition from the low-affinity T state to the high-affinity R (relaxed) state is fundamental to its cooperative oxygen binding. nih.gov By stabilizing the T-state, the cross-linking in this compound prevents this allosteric transition, thereby maintaining a constant low oxygen affinity across all oxygen saturation levels. nih.gov

Interaction with Endogenous Allosteric Effectors

The function of native hemoglobin is modulated by endogenous allosteric effectors such as 2,3-diphosphoglycerate (2,3-DPG) and inositol (B14025) hexaphosphate (IHP), which bind to the T-state and further reduce its oxygen affinity. In the case of this compound, its oxygen binding kinetics are unaffected by the presence of IHP. nih.gov This lack of response to potent allosteric effectors is consistent with the molecule being permanently locked in the T-state conformation, with the binding site for these effectors likely being occupied or sterically hindered by the o-raffinose cross-linker. nih.gov

Mechanistic Investigations of Biochemical Reactivity

Heme Reactivity and Electron Transfer Processes

The core of hemoglobin's function and reactivity lies in the iron-containing heme group. wikipedia.org The redox state of this iron atom dictates its ability to bind oxygen and participate in electron transfer reactions, which are fundamental to both its physiological role and potential toxicological pathways.

Autoxidation Pathways and Methemoglobin Formation in Research Systems

Hemoglobin raffimer, like native hemoglobin, is susceptible to autoxidation, a process where the ferrous iron (Fe²⁺) in the heme group spontaneously oxidizes to the ferric state (Fe³⁺), forming methemoglobin (MetHb). nih.govosu.edu This transformation renders the hemoglobin molecule incapable of binding and transporting oxygen. acutecaretesting.org The process of autoxidation also generates superoxide (B77818) radicals, which can dismutate to form hydrogen peroxide (H₂O₂), contributing to oxidative stress. nih.govresearchgate.net

Studies on this compound have shown that methemoglobin formation occurs in vivo. In a study involving dogs infused with this compound, the plasma methemoglobin concentration remained at or below 10% of the total plasma hemoglobin. tandfonline.comnih.gov This suggests that while autoxidation occurs, it is somewhat limited under these experimental conditions. tandfonline.comnih.gov The rate of autoxidation can be influenced by factors such as the partial pressure of oxygen and the specific chemical modifications of the hemoglobin molecule. royalsocietypublishing.orgfrontiersin.org Modifications that lower oxygen affinity, a common strategy in HBOC design, have been shown to potentially enhance autoxidation rates. nih.govsemanticscholar.org

The formation of methemoglobin is a critical parameter for HBOCs as it represents a loss of function. mdpi.com While red blood cells possess robust enzymatic systems to reduce methemoglobin back to functional hemoglobin, these systems are not available to acellular HBOCs in the plasma. acutecaretesting.orgresearchgate.net

Ferric and Ferryl Hemoglobin Intermediates

Beyond the formation of ferric hemoglobin (methemoglobin), further oxidation can lead to the generation of the highly reactive ferryl hemoglobin intermediate (HbFe⁴⁺). nih.govmdpi.com This occurs in the presence of excess hydrogen peroxide, which can be generated from the dismutation of superoxide produced during autoxidation. nih.govnih.gov The reaction of methemoglobin with H₂O₂ can regenerate the ferryl intermediate, sometimes associated with a protein radical, in a pseudoperoxidase cycle. nih.govmdpi.com

The ferryl state is a potent oxidizing species, capable of damaging the hemoglobin protein itself and other biological molecules. nih.govresearchgate.net This can lead to irreversible oxidation of amino acid residues, such as βCys93, causing protein unfolding, dissociation into dimers, and increased rates of heme loss. nih.govsemanticscholar.org While the ferryl state is highly damaging, studies have indicated that heme loss may be even greater from the ferric form of hemoglobin. nih.gov The formation of these higher oxidation states is a key aspect of the oxidative toxicity associated with cell-free hemoglobin. frontiersin.org

Heme Loss and Degradation Pathways in Isolated Systems

The stability of the heme-globin linkage is crucial for the integrity and function of hemoglobin. Heme loss, the dissociation of the heme group from the globin protein, is a significant degradation pathway for hemoglobin and its derivatives. mdpi.comresearchgate.net Methemoglobin has a lower affinity for heme compared to ferrous hemoglobin, leading to an increased rate of heme dissociation. frontiersin.org This process is exacerbated by oxidative conditions that lead to the formation of ferric and ferryl intermediates. semanticscholar.org

Once released, free heme is highly cytotoxic. It can intercalate into cell membranes and plasma proteins, and its iron atom can participate in Fenton reactions, generating highly reactive hydroxyl radicals. wikipedia.orgfrontiersin.org Heme can also act as a damage-associated molecular pattern (DAMP), triggering inflammatory responses through pathways like Toll-like receptor 4 (TLR4). semanticscholar.orgmdpi.comresearchgate.net

The chemical modifications in this compound, specifically the cross-linking, are designed to stabilize the tetrameric structure and are expected to influence the rate of heme loss. tandfonline.com However, like other HBOCs, it is not immune to this degradation pathway, especially under conditions of oxidative stress. frontiersin.org The clearance of cell-free hemoglobin and its degradation products is managed by scavenger proteins like haptoglobin and hemopexin, which bind to hemoglobin dimers and free heme, respectively, facilitating their removal from circulation. mdpi.comencyclopedia.pub

Pseudoperoxidase Activity of Hemoglobin and Its Derivatives

Hemoglobin and its derivatives, including this compound, can exhibit pseudoperoxidase activity, particularly in the presence of hydrogen peroxide. mdpi.comresearchgate.net This catalytic activity involves the redox cycling of the heme iron between its ferric (Fe³⁺) and ferryl (Fe⁴⁺) states. mdpi.comfrontiersin.org This process consumes H₂O₂ but also generates highly reactive ferryl intermediates that can oxidize other molecules, contributing to oxidative damage. researchgate.netnih.gov

The pseudoperoxidase catalytic cycle can be summarized in three main steps:

Initial oxidation of ferrous hemoglobin (HbFe²⁺) to the ferryl state (HbFe⁴⁺) by H₂O₂. nih.gov

Autoreduction of the ferryl intermediate back to the ferric state (HbFe³⁺). nih.gov

Reaction of ferric hemoglobin (methemoglobin) with another H₂O₂ molecule to regenerate the ferryl intermediate, often with an associated protein radical. nih.govmdpi.com

This enzymatic-like activity is a significant contributor to the pathophysiology observed with cell-free hemoglobin, as it can amplify oxidative stress in inflammatory conditions where H₂O₂ levels are elevated. researchgate.netfrontiersin.org The detoxification of extracellular hemoglobin by scavenger systems, such as the CD163 receptor on macrophages, involves the suppression of this pseudoperoxidase activity. mdpi.comencyclopedia.pub

Modulation of Reactive Oxygen Species (ROS) Generation in Cellular Models

The interaction of this compound with cells can modulate the generation of reactive oxygen species (ROS). The primary mechanism for ROS production by cell-free hemoglobin is through the autoxidation process, which generates superoxide, and the subsequent formation of hydrogen peroxide and highly reactive ferryl species. nih.govfrontiersin.org

In cellular models, the introduction of extracellular hemoglobin can lead to increased oxidative stress. semanticscholar.org This is due to the inherent instability of cell-free hemoglobin outside the protective environment of the red blood cell, which contains a suite of antioxidant enzymes. researchgate.net The released heme from hemoglobin degradation can also contribute to ROS generation via Fenton chemistry. frontiersin.org

Conversely, some studies have explored strategies to mitigate this ROS generation. For instance, the co-administration of antioxidants like ascorbate (B8700270) has been shown to reduce both ferric and ferryl heme iron, thereby controlling the oxidative toxicity of hemoglobin. nih.gov Furthermore, the body's natural defense mechanisms, such as the haptoglobin-CD163 pathway, are crucial for clearing extracellular hemoglobin and quenching its redox reactivity. nih.govmdpi.com In some cellular models, the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) is observed as a protective response to the presence of extracellular hemoglobin and heme. nih.gov

Interactions with Biological Macromolecules and Cellular Components (In Vitro/Mechanistic)

In vitro studies have shed light on the interactions between this compound and various biological macromolecules and cellular components. As a large, polymerized molecule, this compound's interactions are influenced by its size and chemical structure. mdpi.com

One of the most critical interactions is with nitric oxide (NO), a key signaling molecule involved in vasodilation. Cell-free hemoglobin is known to scavenge NO, which can lead to vasoconstriction. While encapsulation of hemoglobin in liposomes has been shown to potentially limit its access to NO, the acellular nature of this compound means it can still interact with and deplete NO. researchgate.net

This compound also interacts with components of the plasma and endothelial cells. Free heme released from the molecule can bind to albumin and hemopexin. nih.gov The entire hemoglobin molecule can be bound by haptoglobin, which facilitates its clearance by macrophages via the CD163 receptor. mdpi.comnih.gov

At the cellular level, extracellular hemoglobin can interact with various cell types. For example, it can induce the expression of inflammatory cytokines like IL-6 and IL-8 from leukocytes. nih.gov It can also be taken up by macrophages, leading to its degradation and the induction of protective enzymes like heme oxygenase-1. nih.gov The interaction with endothelial cells is particularly important, as the oxidative stress and NO scavenging caused by cell-free hemoglobin can contribute to endothelial dysfunction. frontiersin.org

Binding to Plasma Scavenger Proteins (e.g., Haptoglobin)

Under normal physiological conditions and during intravascular hemolysis, cell-free hemoglobin is cleared from the circulation by a dedicated scavenger system to mitigate its potential toxicity. uzh.chfrontiersin.org The primary plasma scavenger protein involved in this process is haptoglobin (Hp). frontiersin.org Haptoglobin is a plasma glycoprotein (B1211001) that forms a high-affinity, essentially irreversible complex with hemoglobin. mdpi.comnih.gov Its primary function is to bind the αβ dimers that dissociate from the hemoglobin tetramer in the plasma. mdpi.comnih.gov This binding prevents the filtration of hemoglobin dimers by the kidneys and facilitates their safe removal and degradation via the CD163 scavenger receptor expressed on monocytes and macrophages. frontiersin.orgnih.gov

This compound is a hemoglobin-based oxygen carrier (HBOC) derived from purified human hemoglobin. It is chemically modified using o-raffinose to cross-link the hemoglobin molecule. tandfonline.com This process results in a heterogeneous mixture of stabilized hemoglobin tetramers (molecular weight ~64 kDa) and higher molecular weight oligomers (ranging up to 500 kDa). tandfonline.com The intramolecular and intermolecular cross-linking is designed to prevent the dissociation of the hemoglobin tetramer into dimers, thereby prolonging its intravascular half-life compared to unmodified hemoglobin. tandfonline.com

The structural modifications of this compound directly influence its interaction with the haptoglobin scavenger pathway. Since haptoglobin preferentially binds to hemoglobin dimers, the stabilization of the tetrameric and oligomeric forms of this compound alters the primary clearance mechanism. mdpi.comreactome.org However, research indicates that certain types of intramolecular cross-linking, particularly between β-globin chains, can still permit or even facilitate binding to haptoglobin. jvsmedicscorner.com The interaction with scavenger proteins like haptoglobin and their subsequent uptake by the CD163 receptor is dependent on the specific chemical modifications and the resulting molecular size of the HBOC. jvsmedicscorner.com

Table 1: Comparison of Native Hemoglobin and this compound Interaction with Haptoglobin
PropertyNative Hemoglobin (Acellular)This compound
Molecular StructureTetramer of α₂β₂ subunits. nih.govMixture of stabilized tetramers and oligomers (polymers) cross-linked with o-raffinose. tandfonline.com
Dissociation in PlasmaReadily dissociates into αβ dimers. mdpi.comtandfonline.comStabilized by cross-linking to prevent dissociation into dimers. tandfonline.com
Primary Haptoglobin Binding Substrateαβ dimers. mdpi.comnih.govBinding is altered due to tetrameric and oligomeric stabilization; may depend on specific cross-linking sites. jvsmedicscorner.com
Primary Clearance PathwayHaptoglobin-hemoglobin complex cleared by macrophage CD163 receptor. frontiersin.orgClearance is influenced by molecular size and interaction with scavenger systems. jvsmedicscorner.com

Influence on Cellular Redox States in Isolated Systems

When removed from the protective antioxidant environment of the erythrocyte, hemoglobin molecules are susceptible to oxidative reactions. jvsmedicscorner.comfrontiersin.org Acellular hemoglobins (B146990), including modified variants like this compound, can influence the redox state of their environment through several chemical pathways. The primary reaction is the autooxidation of the ferrous (Fe²⁺) heme iron to the ferric (Fe³⁺) state, forming methemoglobin (MetHb). nih.govmdpi.com This process, which renders the hemoglobin unable to bind oxygen reversibly, also generates superoxide radicals (O₂⁻). nih.govmdpi.com

The superoxide generated can then dismutate to form hydrogen peroxide (H₂O₂). nih.gov Hydrogen peroxide is a key oxidant that can further react with hemoglobin. The reaction between hemoglobin and H₂O₂ can lead to the formation of highly reactive oxidative intermediates, including the ferryl (Fe⁴⁺) heme species and associated globin free radicals. nih.govnih.gov These reactive species can cause oxidative damage to surrounding biological molecules and contribute to cellular dysfunction. nih.govmdpi.com

Studies involving this compound have investigated its oxidative stability. In a study conducted on dogs, the formation of methemoglobin from infused this compound was monitored. The results showed that under the experimental conditions, the concentration of methemoglobin remained at or below 10% of the total circulating plasma this compound. tandfonline.com This indicates a limited, but present, rate of oxidation in a biological system. The chemical modifications used to create HBOCs can lead to changes in their susceptibility to oxidation compared to native hemoglobin. jvsmedicscorner.com The control of these oxidative reactions is a key aspect of the development of hemoglobin-based therapeutics. researchgate.net

Table 2: Oxidative Reactions of Extracellular Hemoglobin and Findings Related to this compound
Reaction / ProcessDescriptionKey Finding for this compound
AutooxidationSpontaneous oxidation of ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb) and generating superoxide (O₂⁻). nih.govmdpi.comIn a canine model, MetHb concentration remained at ≤10% of total plasma this compound post-infusion. tandfonline.com
Superoxide DismutationThe generated superoxide (O₂⁻) is converted, spontaneously or enzymatically, into hydrogen peroxide (H₂O₂). nih.govThis is a general subsequent reaction for all extracellular hemoglobins. nih.gov
Ferryl Heme FormationReaction of hemoglobin (ferric or ferrous) with H₂O₂ can produce the highly oxidizing ferryl (Fe⁴⁺=O²⁻) state and globin radicals. nih.govnih.govThis pathway represents a potential mechanism of oxidative stress for HBOCs. nih.gov
Heme ReleaseOxidized MetHb can release its heme group, which is a pro-oxidant and pro-inflammatory molecule. uzh.chmdpi.comHeme release from ferric hemoglobin is a known toxicity mechanism for acellular hemoglobins. uzh.ch

Advanced Analytical and Characterization Methodologies for Research

Size Exclusion Chromatography for Molecular Weight Heterogeneity Profiling

Size Exclusion Chromatography (SEC) is a fundamental technique for characterizing the molecular weight distribution of hemoglobin-based oxygen carriers (HBOCs) like hemoglobin raffimer. nih.govmdpi.com The manufacturing process of this compound, which involves the cross-linking of human hemoglobin with o-raffinose, results in a heterogeneous mixture of molecules with varying degrees of polymerization. mdpi.com This polydispersity is a critical attribute, as the size of the molecules influences their intravascular persistence and physiological properties.

SEC separates molecules based on their hydrodynamic radius, allowing for the profiling of the different oligomeric species present in a this compound solution. mdpi.com Research has shown that the molecular weight of this compound can range from approximately 32 kDa to over 500 kDa. mdpi.comnih.gov This range indicates the presence of unmodified hemoglobin tetramers (around 64 kDa) as well as various polymerized forms. mdpi.com

Studies employing SEC have successfully fractionated this compound to investigate the properties of its different molecular weight components. For instance, the circulatory half-life of these components has been shown to be directly proportional to their size. mdpi.com

Table 1: Molecular Weight Distribution and Pharmacokinetic Profile of this compound Components This table presents an interactive summary of research findings on the different molecular weight species within this compound and their corresponding circulatory half-lives as determined by SEC analysis.

Molecular Weight ComponentApproximate Molecular Weight (kDa)Mean Circulating Half-Life (hours)Analytical Technique
Unmodified Hemoglobin64~11Size Exclusion Chromatography mdpi.com
Dimerized Hemoglobin128~25Size Exclusion Chromatography mdpi.com
Polymerized Hemoglobin>128~42Size Exclusion Chromatography mdpi.com
Total this compound32 - 500~14 - 25.4Size Exclusion Chromatography mdpi.comresearchgate.net

To enhance the accuracy of molecular weight determination, SEC is often coupled with Multi-Angle Light Scattering (SEC-MALS). nih.govmdpi.com SEC-MALS is considered an absolute technique because it determines molecular weight directly from the light scattered by the molecules, independent of their shape or elution volume, which is a limitation in conventional SEC that relies on calibration with standard globular proteins. nih.govmdpi.com This is particularly important for modified proteins like this compound, whose non-globular nature and polymerization would lead to inaccurate estimations from standard SEC alone. nih.gov

Mass Spectrometry for Structural Elucidation and Modifications

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of this compound, providing insights into its primary sequence, the nature of chemical modifications, and the integrity of the protein complex. researchgate.net Given that this compound is produced by chemically cross-linking hemoglobin, MS techniques are vital for confirming the sites and extent of these modifications.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), enables the precise mass determination of intact protein subunits. chromatographyonline.com This allows researchers to identify and quantify the different globin chains and confirm modifications resulting from the cross-linking process with o-raffinose and any other reagents used in manufacturing. This method is sensitive enough to detect minute mass shifts, which can reveal ambiguities in protein structure that other methods might miss. chromatographyonline.com

Tandem mass spectrometry (MS/MS) is employed for "bottom-up" proteomics, where the protein is enzymatically digested into smaller peptides (e.g., using trypsin) before MS analysis. thermofisher.cn This approach allows for the precise localization of modifications on specific amino acid residues within the protein sequence. thermofisher.cnnih.gov For this compound, this would involve identifying the lysine (B10760008) or other residues that have reacted with the cross-linking agent.

"Top-down" proteomics, using techniques like native MS with electron capture dissociation (ECD), allows for the structural characterization of the intact, non-covalently bound hemoglobin complex. researchgate.net This powerful approach preserves the quaternary structure, providing information on the interactions between the α and β subunits and how they are affected by the cross-linking process. researchgate.net Studies using native top-down MS can probe the unfolding process of the hemoglobin complex in the gas phase, revealing which parts of the protein structure are stabilized by the chemical modifications. researchgate.net

Table 2: Mass Spectrometry Approaches for this compound Analysis This interactive table outlines the application of various mass spectrometry techniques in the structural analysis of this compound.

MS TechniqueAnalytical FocusInformation Obtained
LC-HRMSIntact Protein AnalysisPrecise molecular weight of subunits, confirmation of overall modification. chromatographyonline.com
Tandem MS (Bottom-Up)Peptide AnalysisLocation of specific cross-linking sites on amino acid residues. thermofisher.cnnih.gov
Native Top-Down MSIntact Complex AnalysisQuaternary structure, subunit interactions, gas-phase stability. researchgate.net

Spectrophotometric Approaches for Hemoglobin State Analysis

Spectrophotometry is a rapid and effective method used to determine the relative concentrations of the different functional states of hemoglobin within a sample of this compound. The analysis is based on the principle that the various forms of hemoglobin—primarily oxyhemoglobin (OxyHb), deoxygenated hemoglobin (DeoxyHb), and methemoglobin (MetHb)—exhibit distinct light absorption spectra in the visible range. thermofisher.comrjb.ro

The key to this analysis is the iron atom within the heme group. In its functional ferrous (Fe²⁺) state, it can reversibly bind oxygen. thermofisher.com However, the iron can be oxidized to the non-functional ferric (Fe³⁺) state, forming MetHb, which is incapable of transporting oxygen. leedsth.nhs.ukmedscape.commdpi.com Monitoring the level of MetHb is crucial, as it represents a fraction of the HBOC that is non-functional for oxygen delivery.

Each hemoglobin state has a characteristic set of absorbance peaks:

Oxyhemoglobin (Fe²⁺) , with bound oxygen, has prominent peaks at approximately 541 nm and 576 nm, along with a strong Soret peak around 414 nm. thermofisher.com

Deoxygenated hemoglobin (Fe²⁺) shows a single broad peak in the visible range around 555 nm and a Soret peak at about 431 nm. thermofisher.com

Methemoglobin (Fe³⁺) is characterized by an absorbance peak around 630 nm and a Soret peak at approximately 406 nm. thermofisher.comthebloodproject.com

By measuring the absorbance of a this compound solution at these specific wavelengths, the concentration of each species can be calculated using multicomponent analysis and the known extinction coefficients for each form. frontiersin.org This allows for the quantitative assessment of the product's oxygen-carrying capacity and its stability against oxidation over time. researchgate.net

Table 3: Characteristic UV-Vis Absorbance Peaks for Hemoglobin States This interactive table summarizes the key wavelengths used in spectrophotometry to differentiate the primary states of hemoglobin.

Hemoglobin StateIron StateKey Absorbance Peaks (nm)Functional Property
OxyhemoglobinFe²⁺~414, 541, 576Binds and transports oxygen thermofisher.com
Deoxygenated HemoglobinFe²⁺~431Releases oxygen to tissues thermofisher.com
MethemoglobinFe³⁺~406, 630Cannot bind oxygen thermofisher.comleedsth.nhs.uk

Advanced Biophysical Techniques (e.g., Electron Paramagnetic Resonance)

Beyond standard characterization, advanced biophysical techniques provide deeper insights into the electronic structure and stability of the heme center in this compound. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying molecules that contain unpaired electrons. nih.govceric-eric.eu

EPR is particularly valuable for analyzing the paramagnetic forms of hemoglobin, such as methemoglobin (ferric, Fe³⁺) and the highly reactive ferryl (Fe⁴⁺) intermediate. mdpi.comnih.gov While spectrophotometry can quantify MetHb, EPR provides detailed information about the electronic environment of the Fe³⁺ ion within the heme pocket. nih.gov The EPR spectrum is sensitive to the symmetry of the iron's ligand field, which can be influenced by changes in protein conformation, such as those induced by chemical cross-linking in this compound. nih.gov

Table 4: Application of Electron Paramagnetic Resonance in Hemoglobin Research This interactive table highlights the utility of EPR in studying the paramagnetic centers of modified hemoglobin.

EPR ApplicationTarget SpeciesInformation GainedSignificance
Heme Environment AnalysisMethemoglobin (Fe³⁺)Symmetry of the iron center, spin state (high/low). nih.govbiorxiv.orgReveals subtle structural changes in the heme pocket due to modification.
Oxidative Damage DetectionFerryl Hemoglobin (Fe⁴⁺) IntermediatesDetection of rhombic heme signals. acs.orgIndicates instability of higher oxidation states and potential for heme degradation.
Radical IdentificationProtein-based radicalsLocalization of unpaired electrons on amino acid residues. kyoto-u.ac.jpProvides insight into the pathways of radiation or chemical damage to the protein.

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational changes of proteins like hemoglobin. These simulations track the movements of atoms and molecules over time, providing information about the flexibility, stability, and transitions between different structural states. For hemoglobin, MD simulations are particularly valuable for understanding the allosteric transition between the low-oxygen-affinity T (tense) state and the high-oxygen-affinity R (relaxed) state, which is fundamental to its oxygen binding cooperativity. utah.eduplos.orggonzaga.eduderangedphysiology.com

Studies on human hemoglobin using MD simulations have investigated the stability of the T and R states and the transitions between them. For example, research has shown that obtaining stable T-state simulations can require surprisingly large solvent box sizes, suggesting the importance of hydrophobic effects in stabilizing this conformation. elifesciences.orgunifr.chelifesciences.org The protonation state of histidine residues, relevant to the Bohr effect, has also been shown to influence the T-R transition in simulations. plos.orgelifesciences.org

While specific MD simulation studies focused solely on hemoglobin raffimer are not extensively detailed in the provided search results, the principles and methodologies applied to native and other modified hemoglobins (B146990) are directly relevant. This compound's cross-linking with o-raffinose is designed to stabilize certain conformations, potentially influencing its T-R equilibrium and oxygen binding characteristics. MD simulations could be used to investigate how the raffimer cross-links affect the protein's flexibility, the dynamics of its subunits, and the energy landscape of the conformational transition. Such studies could provide atomistic details on how the chemical modification impacts the protein's structure-function relationship.

Mathematical Modeling of Oxygen Transport Dynamics in Microvascular Systems

Mathematical modeling of oxygen transport dynamics in microvascular systems is crucial for understanding how oxygen carriers, including HBOCs like this compound, deliver oxygen to tissues. These models typically account for convection of oxygen in the blood, diffusion across the vessel wall, and diffusion and consumption in the surrounding tissue. mdpi.comnih.govnih.govfrontiersin.org

Models often incorporate the complex oxygen binding kinetics of hemoglobin, frequently using the Hill equation to describe hemoglobin saturation as a function of oxygen partial pressure. mdpi.comnih.govfrontiersin.org Key parameters in these models include blood flow rate, hematocrit (or HBOC concentration), the oxygen affinity of the hemoglobin (represented by P50), and the Hill coefficient. mdpi.comnih.govfrontiersin.org

Computational models have been developed to simulate oxygen transport from three-dimensional microvascular networks to tissue, considering factors like nonlinear oxygen consumption and myoglobin-facilitated diffusion. nih.gov These models can assess the effectiveness of different oxygen carriers under various physiological and pathological conditions. For instance, simulations have shown that the oxygen affinity of HBOCs can significantly impact tissue oxygenation and the extent of diffusive shunting in microvascular networks. nih.gov

For this compound, mathematical models of oxygen transport can be used to predict its oxygen delivery performance in different microcirculatory environments. Given that this compound is an o-raffinose cross-linked hemoglobin, its oxygen affinity (P50) and cooperativity (Hill coefficient) are key parameters that would be incorporated into these models. binasss.sa.crresearchgate.net By varying these parameters within the model, researchers can simulate how the specific oxygen binding characteristics of this compound influence oxygen release in tissues with different metabolic demands and blood flow conditions. These models can help optimize the design parameters of HBOCs for specific clinical applications.

Data from mathematical models can include predicted oxygen partial pressure profiles in blood vessels and tissues, oxygen extraction ratios, and the extent of hypoxic tissue regions under different scenarios.

Computational Fluid Dynamics (CFD) for Hemoglobin Flow Interactions

Computational Fluid Dynamics (CFD) is a powerful tool for simulating blood flow and understanding the hemodynamic forces experienced by blood components, including hemoglobin-based oxygen carriers. laccei.orgvki.ac.benih.govjpcmed.com CFD models solve equations governing fluid motion and can predict velocity profiles, shear stresses, and pressure distributions within blood vessels or medical devices. laccei.orgvki.ac.benih.govjpcmed.com

For HBOCs like this compound, CFD can be used to investigate their flow behavior and potential interactions with the vascular endothelium or medical device surfaces. Unlike red blood cells, which are deformable, HBOCs are typically in solution or encapsulated, and their size and rheological properties can differ from whole blood. CFD simulations can assess how the presence of this compound affects blood viscosity and flow patterns, particularly in constricted or turbulent regions.

CFD is also widely used in the prediction of mechanical hemolysis in medical devices such as blood pumps, where high shear stresses can damage red blood cells. laccei.orgvki.ac.bepolimi.it While this compound is cell-free or encapsulated, understanding the shear stress environment is still relevant, for example, if considering encapsulated forms or potential interactions with device surfaces. CFD can help identify regions of high shear stress or flow recirculation that could potentially impact the stability or performance of the HBOC.

Although specific CFD studies on this compound were not prominently found, the application of CFD to study the flow of blood and HBOCs is a well-established field. nih.govjpcmed.com CFD models can incorporate the non-Newtonian properties of blood and the presence of the dissolved or encapsulated oxygen carrier to simulate realistic flow conditions. vki.ac.be

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as oxygen, nitric oxide, or potential drug molecules) to a protein target (like this compound). frontiersin.org This method explores different binding poses of the ligand within the protein's binding site and scores them based on their predicted interaction energy. frontiersin.org

For hemoglobin, molecular docking is commonly used to study the binding of oxygen to the heme group, as well as the interaction of allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) with the protein. utah.edugonzaga.edufrontiersin.orgnih.gov Docking studies can provide insights into the specific amino acid residues involved in ligand binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). frontiersin.orgresearchgate.netnih.gov

In the context of this compound, molecular docking can be applied to study how the raffimer cross-links might influence the binding of oxygen to the heme sites or the interaction with other molecules in the bloodstream. Given that o-raffinose cross-linking can stabilize the T state, docking studies could investigate how this structural constraint affects the access of oxygen to the heme groups or the binding of other potential ligands. binasss.sa.cr

Molecular docking can also be used to explore the potential interactions of this compound with vascular targets, such as the endothelial nitric oxide synthase (eNOS) or nitric oxide (NO) itself. Unmodified cell-free hemoglobin is known to scavenge NO, contributing to vasoconstriction. derangedphysiology.commdpi.comnih.govwikidoc.org Docking studies could help assess how the modifications in this compound might alter its interaction with NO, potentially informing strategies to mitigate vasoconstrictive effects.

Future Directions in Academic Research on Hemoglobin Raffimer and Analogs

Development of Oxidatively Stable Hemoglobin Prototypes through Molecular Engineering

A primary challenge in the development of HBOCs is the inherent instability of cell-free hemoglobin, which tends to auto-oxidize from its functional ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) or ferryl (Fe⁴⁺) state, generating reactive oxygen species (ROS). dovepress.comnih.gov This oxidative process not only compromises the oxygen-carrying capacity but also contributes to toxicity. nih.govmdpi.com Consequently, a major focus of future research is the molecular engineering of oxidatively stable hemoglobin prototypes. fda.govnih.gov

Researchers are pursuing a "two-prong" strategy: first, by studying naturally occurring human hemoglobin mutants to understand the evolutionary mechanisms of oxidative stability, and second, by applying this knowledge to rationally design new, stable HBOCs. fda.govnih.gov For instance, studies have identified that certain mutations, such as in Hb Providence, confer remarkable resistance to oxidation. fda.gov This knowledge is being used to engineer new HBOCs with enhanced stability. fda.gov

Molecular engineering techniques being explored include:

Rational and Comparative Mutagenesis : This approach involves making specific, targeted amino acid substitutions in the hemoglobin molecule. nih.govtandfonline.com A key area of focus is the distal heme pocket, where residues like Leu(B10), His(E7), and Val(E11) are altered. nih.gov Introducing large, non-polar residues such as leucine, phenylalanine, or tryptophan at these positions can sterically hinder the access of oxidants like nitric oxide (NO) and proton donors to the heme iron, thereby inhibiting both NO-induced oxidation and autooxidation. nih.govtandfonline.com

Random Combinatorial Mutagenesis : This technique is used to create and screen vast libraries of hemoglobin variants with novel amino acid combinations in the heme pocket. nih.govtandfonline.com The objective is to discover "unnatural" structures that may offer alternative and more effective mechanisms for enhancing oxidative stability while maintaining efficient oxygen transport. tandfonline.com

The overarching goal is to create second-generation HBOCs that are inherently resistant to auto-oxidation and heme loss, thus improving their functional lifespan and reducing oxidative side reactions. nih.govnih.gov High-resolution accurate mass spectrometry (HRAM MS) is a critical tool in this endeavor, allowing for detailed characterization and quantification of oxidative modifications in engineered proteins. nih.gov

Exploration of Novel Cross-Linking Agents and Polymerization Strategies

To overcome the rapid dissociation of the hemoglobin tetramer into dimers—which are quickly cleared by the kidneys—and to reduce toxicities, various chemical modification strategies are employed. dovepress.comnih.govmdpi.com Hemoglobin raffimer itself is created by cross-linking human hemoglobin with o-raffinose polyaldehyde. nih.govmdpi.com Future research continues to explore more advanced and effective cross-linking and polymerization methods.

Novel Cross-Linking Agents: The choice of cross-linking agent is critical. Early agents like diaspirin were used to create intramolecularly cross-linked hemoglobin (e.g., DCLHb or HemAssist), but clinical trials revealed significant issues. nih.govfrontiersin.org Glutaraldehyde (B144438) has been widely used as a non-site-specific agent to polymerize hemoglobin (e.g., PolyHeme and Hemopure), creating larger molecules with longer circulatory times. mdpi.comum.edu.my However, concerns about the heterogeneity and potential toxicity of glutaraldehyde-based products persist. researchgate.net

Future research is focused on developing more defined, site-specific cross-linking strategies to produce homogenous products. This includes exploring novel reagents that offer better control over the cross-linking process and result in more stable and less reactive HBOCs.

Advanced Polymerization and Conjugation Strategies: Beyond simple cross-linking, researchers are investigating various methods to increase the molecular size and stability of hemoglobin.

Polymerization : Creating larger polymers of hemoglobin is a proven method to increase intravascular retention. mdpi.com The strategy for products like Hemopure involves polymerizing bovine hemoglobin with glutaraldehyde. frontiersin.org Future work aims to refine these polymerization techniques to achieve a more uniform distribution of particle size and shape. researchgate.net

PEGylation : Conjugating polyethylene (B3416737) glycol (PEG) to the surface of the hemoglobin molecule is another effective strategy. biosbc.combloodtransfusion.it PEGylation increases the hydrodynamic size of the protein, which prolongs its half-life in circulation and can shield it from immune recognition. biosbc.comgeorgiasouthern.edu Research is ongoing to optimize PEGylation methods to create non-vasoactive products with ideal properties. bloodtransfusion.it

Desolvation Precipitation : This technique involves the controlled precipitation of hemoglobin using an antisolvent like ethanol (B145695) to form nanoparticles. researchgate.net These nanoparticles can then be stabilized using cross-linkers such as oxidized dextran. This method offers a new avenue for creating HBOCs with defined sizes. researchgate.net

Genetic Fusion : Recombinant DNA technology allows for the creation of genetically cross-linked hemoglobin. For example, a fused di-alpha gene can be expressed with a beta-gene to produce a stable tetramer that does not dissociate into dimers. nih.gov This approach can be combined with polymerization or PEGylation for further optimization. nih.gov

These advanced strategies aim to create HBOCs with improved pharmacokinetic properties and a reduced potential for adverse interactions within the body. mdpi.com

Advanced Modeling of Hemoglobin-Environment Interactions

Understanding the complex behavior of hemoglobin in a cell-free environment is crucial for designing better HBOCs. Advanced computational and theoretical modeling provides powerful tools to investigate these interactions at a molecular level.

Allosteric and Statistical Mechanical Models: The cooperative binding of oxygen to hemoglobin is governed by allosteric regulation, where the binding of a ligand to one site affects the affinity of other sites. nih.gov Classical models like the Monod-Wyman-Changeux (MWC) and Koshland-Némethy-Filmer (KNF) models provide a foundational framework. nih.govaip.org However, more sophisticated models, such as the Tertiary Two-State (TTS) model, have been developed to better account for the influence of the protein's tertiary structure and the effects of heterotropic allosteric effectors (like protons) on ligand affinity. aip.org These statistical mechanical models are essential for predicting how chemical modifications will alter the oxygen-binding properties of engineered hemoglobin.

Molecular Dynamics (MD) and Quantum Mechanics (QM) Simulations: Fully atomistic modeling methods allow for the direct simulation of hemoglobin's dynamic behavior and its interactions with the surrounding environment. acs.org

Molecular Dynamics (MD) simulations can model the diffusion of small molecules (like O₂, CO, and NO) into the heme pocket and the conformational changes that occur upon ligand binding. tandfonline.comacs.org Steered MD (SMD) and metadynamics are used to explore the energy landscapes of these interactions, for example, showing how the presence of an O₂ molecule can weaken the bond between heme iron and carbon monoxide (CO). acs.org

Quantum Mechanics (QM) calculations, often based on density functional theory (DFT), provide high-accuracy insights into the electronic structure of the heme group and its bonding with ligands. acs.org These methods are critical for developing accurate classical force fields used in large-scale MD simulations. acs.org

These advanced modeling techniques are being used to study hemoglobin-dye interactions, visualize binding sites within the protein's central cavity, and understand the forces that stabilize these complexes. frontiersin.org Furthermore, neutron scattering techniques, combined with modeling, are used to probe hemoglobin-hemoglobin interactions and diffusion dynamics in crowded environments, mimicking the conditions inside a red blood cell. royalsocietypublishing.org This provides crucial data for understanding how HBOCs will behave at high concentrations in solution. royalsocietypublishing.org

Elucidation of Residual Mechanistic Aspects of Molecular Reactivity

Despite decades of research, several mechanistic questions regarding the reactivity of cell-free hemoglobin remain. A deeper understanding of these residual issues is essential for the rational design of safer HBOCs. The toxicity of HBOCs is not fully understood, but it is believed to stem from several interconnected molecular reactions. fda.govnih.gov

Key areas of ongoing investigation include:

Nitric Oxide (NO) Scavenging : Cell-free hemoglobin can readily bind to and scavenge NO, a critical signaling molecule that regulates blood vessel dilation. nih.gov This leads to vasoconstriction and hypertension. While this mechanism is well-established, the precise contribution of NO scavenging versus other toxic pathways is still an area of active research. nih.govbloodtransfusion.it

Oxidative Reactions and Heme Release : As previously mentioned, the autooxidation of oxyhemoglobin to methemoglobin generates superoxide (B77818) radicals and subsequently hydrogen peroxide (H₂O₂). nih.govmdpi.com The ferric hemoglobin (methemoglobin) that is formed is unstable and can release its heme prosthetic group. mdpi.comencyclopedia.pub This free heme is highly reactive and can intercalate into cell membranes, acting as a damage-associated molecular pattern (DAMP) that triggers inflammatory responses and cellular injury. fda.govencyclopedia.pub Elucidating the precise pathways of heme-mediated toxicity and its interaction with cellular receptors like Toll-like receptor 4 (TLR4) is a critical research goal. mdpi.com

Extravasation and Tissue Interaction : Because cell-free hemoglobin dimers are small, they can escape blood vessels and enter the subendothelial space. mdpi.comresearchgate.net Here, they can interact directly with tissues, causing damage that is not seen when hemoglobin is safely encapsulated within red blood cells. Understanding the full spectrum of these tissue-level interactions is crucial.

Future research will continue to use a combination of in vitro biochemical assays, animal models, and advanced analytical techniques to dissect these complex, overlapping pathways of molecular reactivity. fda.gov The goal is to build a comprehensive picture of how acellular hemoglobin interacts with the vascular system, which will guide the development of third-generation HBOCs with minimal off-target reactivity. nih.govnih.gov

Q & A

Q. What structural characteristics differentiate hemoglobin raffimer from native hemoglobin, and how do these modifications influence its oxygen-binding properties?

this compound is a polymerized hemoglobin-based oxygen carrier (HBOC) cross-linked with o-raffinose to stabilize its tetrameric structure and prevent renal filtration . This polymerization reduces methemoglobin formation and extends intravascular persistence compared to unmodified hemoglobin . Key structural analyses include size-exclusion chromatography for molecular weight distribution and spectrophotometry to assess oxygen affinity (P50 values) .

Q. What standardized methodologies are recommended for assessing this compound’s oxygen-carrying capacity in preclinical models?

Use in vitro oxygen dissociation curves (e.g., Hemox Analyzer) to quantify P50 shifts under varying pH and CO2 levels . In vivo, employ isovolemic hemodilution models (e.g., rodent or canine studies) to measure oxygen delivery (DO₂) and consumption (VO₂) at critical thresholds (DO₂crit), validated via expired gas analysis . Ensure protocols account for species-specific hematocrit and hemodynamic responses .

Q. How can researchers mitigate interference from this compound in common biochemical assays, such as lactate measurements?

this compound may interfere with colorimetric assays due to intrinsic peroxidase-like activity. Validate assays using Bland-Altman plots to compare measured vs. calculated lactate values in spiked samples . For accuracy, use lactate analyzers with minimal cross-reactivity (e.g., LX-20®) and include negative controls with HBOC-free buffers .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s safety and efficacy in Phase II/III clinical trials?

Adopt randomized, double-blinded protocols with stratified cohorts (e.g., cardiac surgery patients) . Primary endpoints should include transfusion reduction rates and adverse events (e.g., hypertension). Use dose-escalation frameworks (e.g., 250–1000 mg/kg infusions) and monitor hemodynamic parameters via continuous arterial pressure tracking . Reference existing trials (NCT identifiers) for ethical compliance and comparator selection (e.g., stored blood vs. HBOC) .

Q. How should researchers address contradictory data on this compound’s hemodynamic effects, such as hypertension versus stable peripheral resistance?

Conduct meta-analyses of phase II trials to identify confounding variables (e.g., infusion rates, patient comorbidities) . In animal models, compare total peripheral resistance (TPR) and cardiac output (CO) under controlled hemodilution . Use multivariate regression to isolate HBOC-specific effects from surgical stress .

Q. What strategies resolve discrepancies in this compound’s interference with clinical laboratory tests across studies?

Replicate experimental conditions from conflicting studies (e.g., HBOC concentration, assay platforms) . Perform cross-validation using paired samples analyzed with/without HBOC. Publish raw data and regression coefficients to enable reproducibility .

Q. How can the Monod-Wyman-Changeux (MWC) model be applied to predict this compound’s oxygen release kinetics in vivo?

Fit oxygen saturation curves to MWC parameters (L, c) using nonlinear regression . Account for heterotropic effectors (e.g., H+, CO2) by modifying allosteric constants in the model. Validate predictions against in vivo DO₂crit measurements .

Methodological & Data Management Questions

Q. What frameworks ensure rigorous data management in this compound studies, particularly for multi-center trials?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with centralized repositories (e.g., ClinicalTrials.gov ) for raw hemodynamic and biochemical data . Use version-controlled databases (e.g., REDCap) and document metadata (e.g., calibration curves for hemoglobin assays) .

Q. How can researchers design studies to distinguish measurement error from biological variability in this compound’s pharmacokinetic profiles?

Implement nested sampling: Collect triplicate measurements at each timepoint and apply mixed-effects models to partition variance . Use LC-MS/MS for precise quantification of this compound vs. endogenous hemoglobin .

Q. What statistical approaches are recommended for analyzing non-normal distributions in hemoglobin concentration data from HBOC trials?

Apply Shapiro-Wilk tests to assess normality. For skewed data (common in adult cohorts ), use non-parametric tests (e.g., Mann-Whitney U) or data transformations (e.g., log-normal). Report effect sizes with 95% confidence intervals to enhance comparability .

Cross-Referenced Evidence Key

  • Structural & Pharmacokinetic Data:
  • Clinical Trial Design:
  • Assay Interference:
  • Data Management:
  • Statistical Modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.